Adrenomedullin (16-31), human

Description

Properties

IUPAC Name |

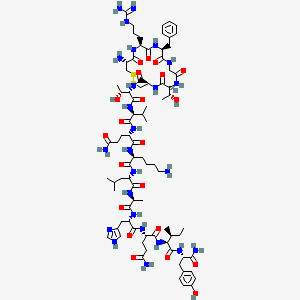

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSITIBGEJGZGX-FXMFISEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)CC4=CC=CC=C4)CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)CC4=CC=CC=C4)CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H129N25O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1865.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Structure of Human Adrenomedullin (16-31)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of the human Adrenomedullin (B612762) (16-31) peptide fragment. Adrenomedullin (AM) is a potent vasodilatory peptide with a range of physiological functions, and its fragments are of significant interest for therapeutic development. This document outlines the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification, and structural analysis of the biologically active 16-31 fragment, which contains the critical intramolecular disulfide bridge.

Introduction to Human Adrenomedullin (16-31)

Human Adrenomedullin is a 52-amino acid peptide hormone.[1] The (16-31) fragment, with the sequence Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2, encompasses the six-membered ring formed by a disulfide bond between Cysteine residues at positions 16 and 21. This cyclic structure is essential for its biological activity.[2] While the full-length peptide has potent hypotensive effects, the (16-31) fragment has been reported to possess pressor activity in some species, suggesting a complex pharmacological profile and potential for targeted therapeutic applications.[3]

Table 1: Physicochemical Properties of Human Adrenomedullin (16-31)

| Property | Value |

| Amino Acid Sequence | Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2 |

| One-Letter Code | CRFGTCTVQKLAHQIY-NH2 |

| Molecular Formula | C₈₂H₁₂₉N₂₅O₂₁S₂ |

| Molecular Weight | 1865.19 g/mol |

| Disulfide Bridge | Cys¹⁶-Cys²¹ |

| C-terminus | Amidated |

Synthesis of Human Adrenomedullin (16-31)

The chemical synthesis of Adrenomedullin (16-31) is most effectively achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-SPPS

This protocol outlines a generalized procedure for the manual or automated synthesis of Adrenomedullin (16-31) on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids with appropriate side-chain protection (e.g., Cys(Trt), Arg(Pbf), Thr(tBu), Gln(Trt), Lys(Boc), His(Trt), Tyr(tBu))

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or OxymaPure, and DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Disulfide bond formation reagent: N-Chlorosuccinimide (NCS) in DMF[4]

-

Cold diethyl ether

-

Acetonitrile (B52724) (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the deprotected resin. Pre-activate the amino acid with HBTU/HOBt and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ile, Gln(Trt), His(Trt), Ala, Leu, Lys(Boc), Gln(Trt), Val, Thr(tBu), Cys(Trt), Thr(tBu), Gly, Phe, Arg(Pbf), Cys(Trt)).

-

On-Resin Disulfide Bond Formation:

-

After the final amino acid coupling and Fmoc deprotection, selectively remove the Trityl (Trt) protecting groups from the two Cysteine residues using a solution of 1-2% TFA in DCM with scavengers like TIS.

-

Wash the resin thoroughly to remove the deprotection reagents.

-

Treat the resin with a solution of N-Chlorosuccinimide (NCS) (2 equivalents) in DMF for 15-30 minutes to facilitate the formation of the intramolecular disulfide bond.[4]

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Peptide Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dissolution and Lyophilization: Dissolve the crude peptide in a mixture of acetonitrile and water and lyophilize to obtain a dry powder.[5]

Workflow for SPPS of Adrenomedullin (16-31)

Caption: Solid-Phase Peptide Synthesis Workflow for Adrenomedullin (16-31).

Purification and Characterization

The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and other impurities generated during synthesis.

Experimental Protocol: Reversed-Phase HPLC

Materials:

-

Reversed-Phase HPLC system with a preparative C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Lyophilized crude Adrenomedullin (16-31).

Procedure:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Gradient Elution: Inject the dissolved peptide and elute using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

-

Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[5]

Characterization

Mass Spectrometry: The molecular weight of the purified peptide should be confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 1865.19 Da.

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | ~1865.19 |

| [M+2H]²⁺ | ~933.10 |

| [M+3H]³⁺ | ~622.40 |

Structural Analysis

The secondary structure of the synthesized Adrenomedullin (16-31) can be investigated using spectroscopic techniques.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

Procedure:

-

Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.

-

Data Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a CD spectrometer.

-

Data Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). The presence of the disulfide-constrained ring is expected to induce a defined secondary structure. While full-length Adrenomedullin has been shown to form a helical structure in certain conditions, the shorter (16-31) fragment's conformation may differ.[6]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., 90% H₂O/10% D₂O with a suitable buffer) to a final concentration of 1-5 mM.[1]

-

Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, ¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.

-

Data Analysis: Assign the chemical shifts of the protons and other nuclei. Use the Nuclear Overhauser Effect (NOE) data to determine inter-proton distances, which are then used as constraints for calculating the three-dimensional structure of the peptide in solution.

Adrenomedullin Signaling Pathway

Adrenomedullin exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). The specific RAMP isotype (RAMP2 or RAMP3) determines the receptor's affinity for Adrenomedullin. Upon binding, the receptor complex activates intracellular signaling cascades, primarily through the Gαs protein, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Other pathways, such as the PI3K/Akt pathway, can also be activated.

Caption: Simplified Adrenomedullin Signaling Pathway.

Conclusion

This guide provides a foundational framework for the synthesis and structural analysis of human Adrenomedullin (16-31). The successful chemical synthesis of this peptide, coupled with thorough purification and characterization, is essential for obtaining high-quality material for further biological and pharmacological studies. The structural elucidation through CD and NMR spectroscopy will provide critical insights into the conformation-activity relationships of this important Adrenomedullin fragment, paving the way for the rational design of novel therapeutics.

References

- 1. nmr-bio.com [nmr-bio.com]

- 2. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. verifiedpeptides.com [verifiedpeptides.com]

- 6. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of the Adrenomedullin (16-31) Disulfide Bridge

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Adrenomedullin (AM) is a potent vasodilatory peptide with a characteristic six-amino-acid ring structure formed by a disulfide bridge between Cys16 and Cys21. This structural motif is critical for its biological activity. The fragment AM(16-31), which contains this cyclic core, exhibits paradoxical biological effects compared to the full-length peptide, notably a pressor (blood pressure increasing) response in certain species. This guide provides a detailed examination of the formation, structural significance, and biological implications of the disulfide bridge in AM(16-31). It includes comprehensive experimental protocols for the synthesis and characterization of this cyclic peptide, quantitative data on its biological activity, and visualizations of its proposed signaling pathway and experimental workflow.

Introduction to Adrenomedullin and the (16-31) Fragment

Adrenomedullin (AM) is a 52-amino acid peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily.[1][2] It is widely expressed in various tissues and exerts pleiotropic effects, including potent vasodilation, regulation of fluid and electrolyte homeostasis, and modulation of cell growth.[3][4] A defining structural feature of human AM is the intramolecular disulfide bond between cysteine residues at positions 16 and 21, which forms a six-membered ring.[1][3] This ring, along with the amidated C-terminus, is essential for high-affinity binding to its receptors and for its potent biological activity.[5]

The AM(16-31) fragment represents the core ring structure of the parent peptide. Its sequence in humans is Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2, with the disulfide bridge linking the two cysteine residues.[3] Unlike the full-length AM, which is a powerful hypotensive agent, AM(16-31) has been shown to induce a pressor response in rats, highlighting a dramatically different structure-activity relationship.[6] Understanding the formation and structural integrity of its disulfide bridge is therefore paramount for researchers investigating its unique pharmacology.

The Cys16-Cys21 Disulfide Bridge: Formation and Significance

The covalent disulfide bond is a critical post-translational modification that stabilizes the tertiary structure of many peptides and proteins. In AM(16-31), this bond constrains the peptide backbone, forcing it into a specific conformation that is recognized by its biological targets.

2.1 Mechanism of Formation The formation of a disulfide bridge is an oxidation reaction involving the thiol (-SH) groups of two cysteine residues. In laboratory synthesis, this is typically achieved after the linear peptide has been assembled and cleaved from the solid-phase resin. Several methods can be employed:

-

Air Oxidation: A common and mild method where the deprotected linear peptide is dissolved at high dilution (typically 0.1-1.0 mg/mL) in a slightly alkaline aqueous buffer (pH 7.5-8.5) and stirred in the presence of atmospheric oxygen.[7][8] The high dilution favors intramolecular cyclization over intermolecular oligomerization.[9]

-

Chemical Oxidants: Reagents such as hydrogen peroxide, potassium ferricyanide, or dimethyl sulfoxide (B87167) (DMSO) can be used to accelerate the oxidation process. The choice of oxidant must be compatible with other potentially sensitive amino acid residues in the sequence.[8]

The stability and correct pairing of this bond are crucial. Incorrect disulfide linkages (scrambling) can lead to misfolded, inactive, or immunogenic peptide isoforms.[10]

2.2 Structural and Functional Importance For the full-length Adrenomedullin, the ring structure formed by the Cys16-Cys21 bridge is indispensable for binding to the AM1 receptor (a complex of CLR and RAMP2) and subsequent activation of downstream signaling cascades.[2] While AM(16-31) does not retain the hypotensive activity of its parent peptide, the cyclic structure is essential for its unique pressor activity. This suggests the ring conformation is a key pharmacophore that, in the absence of the N- and C-terminal tails of the full peptide, interacts with a different set of receptors or targets to elicit an opposing physiological response. It has been noted that AM(16-31) has an appreciable affinity for the CGRP1 receptor.[11][12][13]

Biological Activity and Signaling of Adrenomedullin (16-31)

The biological activity of AM(16-31) is fundamentally different from that of full-length AM. This section contrasts the canonical AM signaling pathway with the proposed mechanism for the AM(16-31) fragment.

3.1 Canonical Adrenomedullin Signaling Pathway Full-length AM primarily acts through G-protein coupled receptors composed of the calcitonin receptor-like receptor (CLR) and a Receptor Activity-Modifying Protein (RAMP), typically RAMP2 or RAMP3.[3] Binding to this complex activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA), which ultimately mediates vasodilation.[2]

3.2 Proposed Mechanism of AM(16-31) Pressor Activity In contrast, the pressor activity of AM(16-31) in rats is not mediated by the canonical AM receptor pathway. Studies have shown that its effect is significantly reduced by the alpha-adrenergic antagonist phentolamine (B1677648) and by reserpine, which depletes catecholamine stores.[6] This strongly suggests that AM(16-31) acts indirectly by triggering the release of catecholamines (e.g., norepinephrine), which then act on alpha-adrenergic receptors in the vasculature to cause vasoconstriction and an increase in blood pressure.[6]

Quantitative Biological Data

Quantitative data for AM(16-31) is primarily derived from in vivo pressor response studies. The following tables summarize the key findings.

Table 1: In Vivo Pressor Activity of Adrenomedullin (16-31)

| Species | Administration Route | Dose Range | Observed Effect | Potency Comparison | Reference |

|---|---|---|---|---|---|

| Rat | Intravenous (i.v.) | 10 - 300 nmol/kg | Dose-dependent increase in systemic arterial pressure. | ~10-fold less potent than norepinephrine. | [6] |

| Cat | Intravenous (i.v.) | Up to 1,000 nmol/kg | No significant effect on systemic arterial pressure. | N/A |[6] |

Table 2: Receptor Binding Profile of Adrenomedullin Fragments

| Peptide Fragment | Target Receptor | Binding Affinity | Method | Reference |

|---|---|---|---|---|

| Adrenomedullin (1-52) | AM1 Receptor (CLR/RAMP2) | High (pM to low nM range) | Radioligand Displacement | [14] |

| Adrenomedullin (16-31) | CGRP1 Receptor | Appreciable Affinity | Descriptive | [11][12][13] |

| Adrenomedullin (22-52) | AM1 Receptor | Moderate (Antagonist) | Radioligand Displacement |[14][15] |

Experimental Protocols for Synthesis and Disulfide Bridge Formation

The successful synthesis and characterization of AM(16-31) require a multi-step process involving solid-phase synthesis, cyclization, purification, and verification.

5.1 Protocol 1: Synthesis of Linear AM(16-31) Precursor This protocol uses standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[16][17][18]

-

Resin Selection: Start with a Rink Amide resin to yield a C-terminally amidated peptide.

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (1 x 1 min, followed by 1 x 10 min). Wash thoroughly with DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the resin. Use 4 equivalents of the amino acid, 3.95 eq. of a coupling agent (e.g., HCTU), and 8 eq. of a base (e.g., DIPEA) in DMF. Allow to react for 45-60 minutes.

-

Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence: Ile, Gln(Trt), His(Trt), Ala, Leu, Lys(Boc), Gln(Trt), Val, Thr(tBu), Cys(Trt), Gly, Thr(tBu), Phe, Arg(Pbf), Cys(Trt).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Washing and Drying: Wash the completed peptide-resin with DMF, then dichloromethane (B109758) (DCM), and dry under vacuum.

5.2 Protocol 2: Cleavage, Deprotection, and Disulfide Bridge Formation

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to protect against side reactions.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and incubate with gentle agitation for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all side-chain protecting groups (including from the Cys residues).

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude linear peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether. Dry the peptide pellet under vacuum.

-

Disulfide Formation (Air Oxidation):

-

Dissolve the crude linear peptide in a 0.1 M ammonium (B1175870) bicarbonate buffer (pH ~8.0) to a final concentration of 0.1-0.5 mg/mL.[8]

-

Stir the solution vigorously in a beaker open to the atmosphere for 12-24 hours.

-

Monitor the reaction progress by taking aliquots and analyzing via analytical RP-HPLC and mass spectrometry to observe the consumption of the linear precursor and the appearance of the cyclized product (mass decrease of 2 Da).

-

Once the reaction is complete, lyophilize the solution to remove the buffer.

-

5.3 Protocol 3: Purification and Characterization

-

Purification:

-

Dissolve the crude, cyclized peptide in a minimal amount of aqueous acetonitrile (B52724) (ACN) with 0.1% TFA.

-

Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.[19][20][21]

-

Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions and analyze them by analytical RP-HPLC to identify those with high purity (>95%).

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

-

Characterization:

-

Mass Spectrometry (MS): Confirm the identity of the final product by electrospray ionization (ESI) or MALDI mass spectrometry. The observed molecular weight should match the theoretical mass of the cyclized, amidated peptide.[10][22]

-

Disulfide Bond Confirmation: To confirm the presence of the intramolecular disulfide bond, compare the mass spectra of the peptide under non-reducing and reducing (after treatment with DTT or TCEP) conditions. Under reducing conditions, the mass should increase by 2 Da, corresponding to the cleavage of the disulfide bond and the addition of two hydrogen atoms.[22][23]

-

Purity Analysis: Confirm the final purity of the peptide using analytical RP-HPLC.[24]

-

Conclusion

The disulfide bridge between Cys16 and Cys21 is the defining structural feature of the Adrenomedullin (16-31) fragment. Its proper formation through controlled oxidation is essential to lock the peptide into the conformation responsible for its unique pressor activity, which stands in stark contrast to the vasodilatory nature of the parent hormone. The detailed protocols provided herein offer a robust framework for the synthesis, cyclization, and characterization of this intriguing peptide, enabling further investigation by researchers in pharmacology and drug development. A thorough understanding of its structure-activity relationship, rooted in the integrity of its disulfide bond, is critical for elucidating its novel mechanism of action and exploring its potential as a pharmacological tool.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. qyaobio.com [qyaobio.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. ahajournals.org [ahajournals.org]

- 16. benchchem.com [benchchem.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biotage.com [biotage.com]

- 20. researchgate.net [researchgate.net]

- 21. hplc.eu [hplc.eu]

- 22. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 23. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adrenomedullin (16-31) and its Signaling Pathway in Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (AM) is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis. Its various fragments, however, can elicit distinct and sometimes opposing physiological responses. This technical guide provides a comprehensive overview of the signaling pathways of Adrenomedullin and its fragment, Adrenomedullin (16-31) [AM(16-31)], in vascular smooth muscle cells (VSMCs). While full-length Adrenomedullin primarily signals through cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways to regulate vascular tone and cell growth, the precise signaling mechanism of AM(16-31) in VSMCs remains to be fully elucidated. Current evidence suggests that the in vivo pressor effects of AM(16-31) are likely indirect, mediated by catecholamine release, rather than through direct engagement of canonical AM receptors on VSMCs. This document details the established signaling cascades of Adrenomedullin, discusses the known actions of its fragments, presents quantitative data on receptor interactions, and provides detailed experimental protocols for studying these pathways.

Introduction

Adrenomedullin is a 52-amino acid peptide that exerts a wide range of biological effects, most notably vasodilation and regulation of blood pressure.[1][2] It is produced by various cell types, including vascular endothelial and smooth muscle cells.[3] The biological activity of Adrenomedullin is mediated by a receptor complex consisting of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), either RAMP2 or RAMP3.[4] In vascular smooth muscle cells, the binding of Adrenomedullin to its receptor initiates distinct signaling cascades that influence vascular tone, proliferation, and migration.

This guide focuses on the signaling pathways of both full-length Adrenomedullin and the specific fragment, AM(16-31), in VSMCs. Understanding these pathways is crucial for the development of novel therapeutics targeting cardiovascular diseases.

Adrenomedullin Signaling in Vascular Smooth Muscle Cells

Full-length Adrenomedullin activates two primary signaling pathways in VSMCs, leading to diverse cellular responses.

The cAMP/PKA Signaling Pathway: Vasodilation and Anti-proliferative Effects

The canonical signaling pathway for Adrenomedullin in VSMCs involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][5]

-

Mechanism: Upon binding of Adrenomedullin to the CRLR/RAMP complex, the associated Gs alpha subunit of the G-protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated levels of cAMP then activate Protein Kinase A (PKA).

-

Downstream Effects:

-

Vasodilation: PKA activation leads to the phosphorylation of downstream targets that promote smooth muscle relaxation, resulting in vasodilation.[6]

-

Inhibition of Proliferation and Migration: The cAMP/PKA pathway has been shown to inhibit VSMC proliferation and migration stimulated by factors such as fetal calf serum (FCS).[7][8][9]

-

Inhibition of Endothelin-1 (B181129) Production: Adrenomedullin, via the cAMP pathway, can inhibit the production of the potent vasoconstrictor endothelin-1 in VSMCs.[1][5]

-

The MAPK Signaling Pathway: Proliferative Effects

In addition to the cAMP pathway, Adrenomedullin can also activate the mitogen-activated protein kinase (MAPK) pathway in VSMCs, which is associated with cell proliferation.

-

Mechanism: This pathway is independent of cAMP and is mediated through protein tyrosine kinase activation.[10] The precise upstream activators of the MAPK cascade following Adrenomedullin receptor binding are still under investigation.

-

Downstream Effects: Activation of the MAPK cascade, including ERK1/2, leads to the phosphorylation of transcription factors that promote the expression of genes involved in cell proliferation.[10]

The Role of Adrenomedullin Fragments

The biological activity of Adrenomedullin can be modulated by its fragments, which can act as agonists, antagonists, or have entirely different functions.

Adrenomedullin (22-52): A Competitive Antagonist

Adrenomedullin (22-52) is a well-characterized fragment that acts as a competitive antagonist at the Adrenomedullin receptor. It competitively inhibits the binding of full-length Adrenomedullin and blocks its downstream effects, such as cAMP production.[11][12]

Adrenomedullin (16-31): A Pressor Agent

In stark contrast to the vasodilatory effect of the full-length peptide, Adrenomedullin (16-31) has been shown to exhibit pressor (blood pressure-increasing) activity in rats.

-

In Vivo Effects: Intravenous administration of AM(16-31) in rats leads to a dose-dependent increase in systemic arterial pressure.

-

Proposed Mechanism: This pressor effect is not believed to be a direct action on VSMCs. Studies suggest that it is mediated by the release of catecholamines and the subsequent activation of alpha-adrenergic receptors. This indicates an indirect mechanism of action, possibly involving the autonomic nervous system.

-

Direct VSMC Signaling: There is currently a lack of direct evidence detailing a specific intracellular signaling pathway for AM(16-31) within vascular smooth muscle cells. Autoradiography studies on human adrenal cells have shown that AM(16-31) was ineffective at displacing radiolabeled full-length Adrenomedullin from its binding sites, suggesting it may not directly interact with the canonical Adrenomedullin receptor.[13]

Quantitative Data

The following table summarizes key quantitative data related to Adrenomedullin and its fragments in vascular smooth muscle cells.

| Ligand | Parameter | Value | Species | Cell Type | Reference |

| Adrenomedullin | IC50 (Ang II-induced contraction) | 19 nM | Human | Aortic Smooth Muscle Cells | [14] |

| Rat Adrenomedullin | Inhibition of ET-1 production | 10-9 to 10-7 mol/l | Rat | Vascular Smooth Muscle Cells | [5] |

| Rat Adrenomedullin | Inhibition of FCS-stimulated proliferation | 10-9 to 10-7 mol/l | Rat | Vascular Smooth Muscle Cells | [8] |

Signaling Pathway and Experimental Workflow Diagrams

Adrenomedullin Signaling Pathways in Vascular Smooth Muscle Cells

Caption: Adrenomedullin signaling in VSMCs.

Experimental Workflow for Investigating Adrenomedullin Effects on VSMC Proliferation

Caption: VSMC proliferation experimental workflow.

Detailed Experimental Protocols

VSMC Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed VSMCs into 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Treatment: Treat the cells with various concentrations of Adrenomedullin, AM(16-31), or other fragments in the presence or absence of a mitogen (e.g., 10 ng/mL PDGF). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

cAMP Measurement Assay

-

Cell Seeding and Serum Starvation: Seed VSMCs in 24-well plates and serum-starve as described for the proliferation assay.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX for 15 minutes to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with Adrenomedullin or its fragments for 10-15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.

-

cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Normalization: Normalize the cAMP levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

MAPK (ERK1/2) Activation Assay (Western Blot)

-

Cell Seeding and Serum Starvation: Seed VSMCs in 6-well plates and serum-starve as described previously.

-

Stimulation: Treat the cells with Adrenomedullin or its fragments for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

Conclusion

Adrenomedullin exerts complex and multifaceted effects on vascular smooth muscle cells, primarily through the cAMP/PKA and MAPK signaling pathways. These pathways regulate crucial cellular functions including vascular tone, proliferation, and migration. The fragment Adrenomedullin (16-31) displays a pressor activity in vivo that is likely indirect and not mediated by direct signaling through canonical Adrenomedullin receptors in VSMCs. Further research is warranted to fully elucidate the direct effects, if any, of AM(16-31) on VSMC physiology and to explore the therapeutic potential of targeting specific Adrenomedullin signaling pathways in cardiovascular diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate these intricate signaling networks.

References

- 1. ahajournals.org [ahajournals.org]

- 2. scispace.com [scispace.com]

- 3. Clinical Potential of Adrenomedullin Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. ahajournals.org [ahajournals.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Adrenomedullin as a novel antiproliferative factor of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neuroprobe.com [neuroprobe.com]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Adrenomedullin inhibits angiotensin II-induced contraction in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Adrenomedullin Fragments in Blood Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (B612762) (AM) is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis. Beyond the full-length peptide, its fragments, including Proadrenomedullin N-Terminal 20 Peptide (PAMP), exhibit distinct and complementary physiological functions in the regulation of blood pressure. This technical guide provides an in-depth analysis of the physiological mechanisms of these fragments, presenting key quantitative data, detailed experimental methodologies, and an overview of their signaling pathways and therapeutic potential.

Introduction

Adrenomedullin, a 52-amino acid peptide, is a member of the calcitonin gene-related peptide (CGRP) family and is produced by a variety of tissues, most notably vascular endothelial cells.[1] Its fragments, generated through the processing of the precursor preproadrenomedullin, are not merely byproducts but active participants in cardiovascular regulation. Elevated plasma levels of AM are often observed in patients with essential hypertension, suggesting a compensatory role in response to increased blood pressure.[2] This guide will focus on the physiological functions and mechanisms of key AM fragments in blood pressure regulation, offering a valuable resource for researchers and drug development professionals in the cardiovascular field.

Adrenomedullin (AM) and its Fragments: Vasodilatory Effects

The primary and most well-characterized physiological function of adrenomedullin and several of its C-terminal fragments is vasodilation, leading to a decrease in blood pressure. Studies have shown that the entire AM molecule is not necessary for its full vasodilator activity.[1][3] Fragments such as rat AM-(11-50) and human AM-(13-52) have been demonstrated to retain systemic vasodepressor activity comparable to the full-length peptide.[3]

Quantitative Data on Hypotensive Effects

The hypotensive effects of adrenomedullin and its fragments are dose-dependent. The following tables summarize the quantitative data from studies in anesthetized rats, providing a comparative overview of their potency.

| Peptide | Dose (nmol/kg, i.v.) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Species | Reference |

| Rat Adrenomedullin | 0.2 | ~15 | Rat | [4] |

| Rat Adrenomedullin | 2 | ~35 | Rat | [4] |

| Human Adrenomedullin | 2 | ~20 | Rat | [4] |

| Rat AM-(11-50) | Not specified, similar to parent peptide | Similar to parent peptide | Rat | [3] |

| Human AM-(13-52) | Not specified, similar to parent peptide | Similar to parent peptide | Rat | [3] |

Table 1: Dose-dependent hypotensive effects of Adrenomedullin and its C-terminal fragments in anesthetized rats.

Proadrenomedullin N-Terminal 20 Peptide (PAMP): A Modulator of Sympathetic Tone

Proadrenomedullin N-terminal 20 peptide (PAMP) exerts its hypotensive effect through a mechanism distinct from the direct vasodilation of AM. PAMP acts as a potent inhibitor of catecholamine release from chromaffin cells and sympathetic nerve endings.[5][6] This sympathoinhibitory action reduces vascular tone and contributes to a decrease in blood pressure.

Quantitative Data on PAMP's Inhibitory and Hypotensive Effects

PAMP's biological activity is also dose-dependent. The following table summarizes key quantitative data on its inhibitory effects on catecholamine secretion and its in vivo hypotensive effects.

| Parameter | Peptide | Concentration/Dose | Effect | Model System | Reference |

| Catecholamine Secretion Inhibition (IC50) | Human PAMP-(1-20) | ~350 nmol/L | 50% inhibition of nicotine-stimulated catecholamine release | PC12 pheochromocytoma cells | [5][6] |

| Nicotinic Agonist Desensitization Blockade (EC50) | Human PAMP-(1-20) | ~270 nmol/L | 50% effective concentration for blocking desensitization | PC12 pheochromocytoma cells | [6] |

| Mean Blood Pressure | Human PAMP-(1-20) | Not specified | Potent hypotensive effect | In vivo (rats) | [5] |

Table 2: Quantitative effects of Proadrenomedullin N-Terminal 20 Peptide (PAMP).

Signaling Pathways

The distinct physiological effects of AM and PAMP are mediated by different signaling pathways.

Adrenomedullin Signaling

Adrenomedullin mediates its vasodilatory effects primarily through the activation of its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP2 or RAMP3).[7] This activation triggers two main downstream signaling cascades in vascular endothelial and smooth muscle cells:

-

cAMP/PKA Pathway: Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA-mediated phosphorylation events in vascular smooth muscle cells lead to relaxation and vasodilation.

-

NO/cGMP Pathway: In endothelial cells, AM stimulates the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO then diffuses to adjacent smooth muscle cells, where it activates guanylyl cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

PAMP Signaling

PAMP's mechanism of action is focused on the inhibition of catecholamine release. It achieves this by non-competitively antagonizing nicotinic cholinergic receptors on chromaffin cells and sympathetic neurons.[5] This antagonism disrupts the cationic signal transduction (Na+ and Ca2+ influx) that is essential for catecholamine exocytosis.[5]

References

- 1. An adrenomedullin fragment retains the systemic vasodepressor activity of rat adrenomedullin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive Results from Adrenomed’s AdrenOSS-2 Phase II trial evaluating Adrecizumab (HAM8101) in Septic Shock presented during e-ISICEM – Adrenomed [adrenomed.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Specific adrenomedullin binding sites and hypotension in the rat systemic vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenomed reports positive data of adrecizumab in septic shock [clinicaltrialsarena.com]

- 6. Physiological significance and therapeutic potential of adrenomedullin in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

The Dichotomous Role of Adrenomedullin (16-31) in Cardiovascular Homeostasis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a potent vasodilatory peptide with a well-established role in lowering blood pressure and maintaining cardiovascular homeostasis. However, emerging research has unveiled a paradoxical function of a specific fragment of this peptide, Adrenomedullin (16-31) [AM(16-31)]. Contrary to the full-length peptide, AM(16-31) exhibits significant pressor activity, inducing a dose-dependent increase in systemic arterial pressure, particularly in rats. This technical guide provides a comprehensive overview of the biological activity of AM(16-31), focusing on its cardiovascular effects, underlying mechanisms, and the experimental protocols utilized to elucidate its function. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cardiovascular biology and drug development.

Cardiovascular Effects of Adrenomedullin (16-31): A Pressor Response

The primary cardiovascular effect of intravenously administered AM(16-31) in rats is a significant and dose-dependent increase in systemic arterial pressure. This pressor activity stands in stark contrast to the potent hypotensive effects of the full-length human adrenomedullin (hADM). Notably, this effect of AM(16-31) demonstrates marked species specificity, as it is not observed in cats even at high doses[1].

Quantitative Data Summary

The following table summarizes the quantitative data on the pressor response induced by intravenous administration of human Adrenomedullin (16-31) in rats, as reported by Champion HC, et al. (1997).

| Dose (nmol/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |

| 10 | +12 ± 2 |

| 30 | +25 ± 3 |

| 100 | +42 ± 4 |

| 300 | +58 ± 5 |

Data presented as mean ± SEM. The peptide was found to be approximately 10-fold less potent than norepinephrine (B1679862) on a nanomole basis[1].

Mechanism of Action: Catecholamine Release

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the pressor effect of Adrenomedullin (16-31).

Caption: Proposed mechanism for the pressor effect of Adrenomedullin (16-31).

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key in vivo experiments to characterize the cardiovascular effects of Adrenomedullin (16-31).

In Vivo Hemodynamic Studies in Rats

1. Animal Model:

-

Species: Male Sprague-Dawley rats are a commonly used model.

-

Anesthesia: Anesthesia is induced and maintained to ensure the animal remains unconscious and pain-free throughout the procedure. A combination of ketamine and xylazine (B1663881) administered intraperitoneally is a common choice. Alternatively, inhalant anesthetics like isoflurane (B1672236) can be used. The choice of anesthetic should be carefully considered as it can influence cardiovascular parameters.

2. Surgical Preparation and Instrumentation:

-

Catheterization: The right jugular vein is catheterized for intravenous administration of peptides and drugs. The left carotid artery is catheterized and connected to a pressure transducer for continuous monitoring of systemic arterial blood pressure.

-

Hemodynamic Monitoring: A data acquisition system is used to record and analyze the arterial pressure waveform to determine mean arterial pressure (MAP) and heart rate.

3. Peptide and Drug Administration:

-

Adrenomedullin (16-31): The peptide is dissolved in a sterile saline solution and administered as an intravenous bolus injection in a dose-dependent manner (e.g., 10, 30, 100, 300 nmol/kg).

-

Antagonists:

-

Phentolamine: To block α-adrenergic receptors, phentolamine is administered intravenously prior to the injection of AM(16-31).

-

Reserpine: To deplete catecholamine stores, rats are pretreated with reserpine, typically administered intraperitoneally 24 hours before the experiment.

-

4. Data Analysis:

-

Changes in mean arterial pressure are recorded and expressed as the peak change from the baseline value.

-

Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine the significance of the observed changes.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo experiment investigating the pressor effect of Adrenomedullin (16-31).

Caption: Experimental workflow for in vivo hemodynamic studies of Adrenomedullin (16-31).

Conclusion and Future Directions

The adrenomedullin fragment (16-31) presents a fascinating case of a peptide exhibiting biological activity contrary to its parent molecule. Its pressor effect in rats, mediated by catecholamine release, highlights the complex structure-activity relationships within the adrenomedullin system. For researchers and drug development professionals, understanding these dichotomous roles is crucial.

Future research should focus on several key areas:

-

Receptor Identification: The specific receptor or binding site for AM(16-31) on adrenal chromaffin cells or sympathetic neurons remains to be identified. Elucidating this will be a critical step in understanding its molecular mechanism of action.

-

Signaling Cascade: Delineating the intracellular signaling pathways that are activated upon AM(16-31) binding and lead to catecholamine exocytosis is essential.

-

Physiological and Pathophysiological Relevance: Investigating whether endogenous generation of AM(16-31) occurs and if it plays a role in cardiovascular regulation under normal or pathological conditions could open new avenues for therapeutic intervention.

This technical guide provides a solid foundation of the current knowledge on the cardiovascular activities of Adrenomedullin (16-31). The detailed methodologies and data presented herein are intended to facilitate further investigation into this intriguing peptide and its potential role in cardiovascular homeostasis.

References

The Contrasting Role of Adrenomedullin (16-31): A Technical Guide on its Vasoactive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone well-documented for its potent vasodilatory, hypotensive, diuretic, and natriuretic effects, positioning it as a key regulator of cardiovascular and renal function.[1][2][3][4] However, specific fragments of the full-length peptide can exhibit markedly different, and in some cases, opposing physiological activities. This technical guide focuses on Adrenomedullin (16-31), a fragment of the parent molecule, and elucidates its distinct role, which diverges significantly from that of full-length Adrenomedullin, particularly in the context of fluid and electrolyte balance. While full-length Adrenomedullin promotes diuresis and natriuresis, current research indicates that Adrenomedullin (16-31) does not share these properties and instead functions as a pressor agent in certain species.[5]

The Role of Adrenomedullin (16-31) in Fluid and Electrolyte Balance: A Notable Absence of Evidence

Contrary to the established diuretic and natriuretic actions of full-length Adrenomedullin, there is a lack of scientific evidence to support a direct role for Adrenomedullin (16-31) in the promotion of water and sodium excretion.[1][3][6] Studies investigating the binding of various Adrenomedullin fragments have shown that Adrenomedullin (16-31) is ineffective at displacing full-length [125I]ADM(1–52) from its binding sites in the zona glomerulosa of human adrenals.[7] Furthermore, in dispersed human adrenocortical cells, Adrenomedullin (16-31) did not inhibit angiotensin II-stimulated aldosterone (B195564) secretion, a key mechanism through which full-length Adrenomedullin influences electrolyte balance.[7][8]

The Pressor Effect of Adrenomedullin (16-31)

The most well-characterized physiological effect of Adrenomedullin (16-31) is its pressor activity, specifically observed in rats.[5] This stands in direct opposition to the potent hypotensive effects of the full-length Adrenomedullin peptide.

Quantitative Data on the Pressor Response

The following table summarizes the dose-dependent pressor effects of intravenously administered human Adrenomedullin (16-31) in rats.

| Species | Dose (nmol/kg i.v.) | Change in Systemic Arterial Pressure | Comparison with Norepinephrine | Reference |

| Rat | 10 - 300 | Dose-dependent increase | Approximately 10-fold less potent | [5] |

| Cat | up to 1,000 | No significant effect | - | [5] |

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Rats and Cats

Objective: To determine the effects of human Adrenomedullin (16-31) on systemic arterial pressure in anesthetized rats and cats.

Animal Models:

-

Male Sprague-Dawley rats.

-

Male and female domestic cats.

Anesthesia:

-

Rats: Inactin (thiobutabarbital sodium).

-

Cats: Pentobarbital sodium.

Surgical Preparation:

-

Tracheotomy and cannulation of the trachea to ensure a patent airway.

-

Cannulation of the femoral vein for intravenous administration of the test substance.

-

Cannulation of the femoral artery for continuous monitoring of systemic arterial pressure.

Experimental Procedure:

-

Following a stabilization period, baseline systemic arterial pressure is recorded.

-

Human Adrenomedullin (16-31) is administered intravenously in a dose-dependent manner (10-300 nmol/kg in rats; up to 1,000 nmol/kg in cats).

-

Systemic arterial pressure is continuously monitored and recorded throughout the experiment.

-

To investigate the mechanism of the pressor response in rats, the experiment is repeated after the administration of:

-

Phentolamine (B1677648), an alpha-adrenergic receptor antagonist.

-

Reserpine, a substance that depletes catecholamine stores.

-

Data Analysis:

-

Changes in mean arterial pressure from baseline are calculated for each dose of Adrenomedullin (16-31).

-

Statistical analysis is performed to determine the significance of the observed changes.

Signaling Pathways and Mechanism of Action

The pressor effect of Adrenomedullin (16-31) in rats is not mediated by direct vasoconstriction but rather through an indirect mechanism involving the sympathetic nervous system.[5] Experimental evidence strongly suggests that Adrenomedullin (16-31) stimulates the release of catecholamines, which in turn act on alpha-adrenergic receptors to induce vasoconstriction and an increase in blood pressure.[5] This is supported by the finding that the pressor response is significantly attenuated by pretreatment with phentolamine or reserpine.[5]

Caption: Proposed signaling pathway for the pressor effect of Adrenomedullin (16-31) in the rat.

Conclusion

Adrenomedullin (16-31) represents a fascinating example of how a peptide fragment can elicit biological effects that are diametrically opposed to its parent molecule. For researchers and drug development professionals, it is critical to recognize that the well-established diuretic, natriuretic, and hypotensive actions of full-length Adrenomedullin cannot be extrapolated to its fragments. Current evidence indicates that Adrenomedullin (16-31) does not contribute to fluid and electrolyte balance through renal mechanisms. Instead, its primary identified role is that of a pressor agent in rats, mediated by the release of catecholamines. This highlights the importance of structure-function studies in peptide pharmacology and underscores the need for precise molecular targets in the development of novel therapeutics. Further research is warranted to explore the potential physiological and pathophysiological significance of this pressor effect and to investigate the activity of other Adrenomedullin fragments.

References

- 1. scispace.com [scispace.com]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Adrenomedullin and the integrative physiology of fluid and electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Structure-activity relationships of adrenomedullin in the adrenal gland. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Interaction of Adrenomedullin Peptides with Receptor Activity-Modifying Proteins (RAMPs)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adrenomedullin (B612762) (AM) is a potent vasodilatory peptide hormone belonging to the calcitonin gene-related peptide (CGRP) family. Its biological functions are mediated through a heterodimeric G protein-coupled receptor (GPCR) complex composed of the calcitonin receptor-like receptor (CLR) and one of three Receptor Activity-Modifying Proteins (RAMPs). The specific RAMP associated with CLR dictates the pharmacological profile of the resulting receptor. This technical guide provides a detailed overview of the interaction between adrenomedullin peptides and the CLR/RAMP complexes, with a specific focus on the adrenomedullin fragment (16-31). It includes a review of the primary signaling pathways, quantitative data on key ligands, and detailed protocols for essential experimental assays used in the field.

Introduction to the Adrenomedullin System

Adrenomedullin (AM) is a 52-amino acid peptide that plays a crucial role in various physiological processes, including vasodilation, angiogenesis, and hormone regulation. The receptor for AM is a complex formed by the Class B GPCR, calcitonin receptor-like receptor (CLR), and a single-transmembrane accessory protein known as a Receptor Activity-Modifying Protein (RAMP).

RAMPs are essential for the trafficking of CLR to the cell surface and, critically, for determining its ligand specificity. The three mammalian RAMPs (RAMP1, RAMP2, and RAMP3) give rise to distinct receptor subtypes:

-

CGRP Receptor: Formed by the association of CLR and RAMP1 . It exhibits a high affinity for calcitonin gene-related peptide (CGRP).

-

AM₁ Receptor: A complex of CLR and RAMP2 , which is a high-affinity receptor for Adrenomedullin.

-

AM₂ Receptor: Comprising CLR and RAMP3 , this receptor also shows high affinity for Adrenomedullin but can be pharmacologically distinguished from the AM₁ receptor.

This guide focuses on the interaction of the Adrenomedullin (16-31) fragment with this receptor system. While full-length AM and the antagonist fragment AM(22-52) are well-characterized, quantitative data regarding the direct interaction of AM(16-31) with specific CLR/RAMP complexes are notably scarce in peer-reviewed literature. Research indicates that AM(16-31) can induce pressor effects in rats, an action opposite to the vasodilatory role of full-length AM, suggesting its mechanism may not involve direct agonism at canonical AM receptors and could be mediated by indirect actions such as catecholamine release.[1]

Molecular Interactions and Quantitative Data

The interaction between Adrenomedullin and its receptors follows the canonical two-domain binding model for Class B GPCRs. The C-terminal region of the peptide engages with the large N-terminal extracellular domain (ECD) of the CLR/RAMP complex, while the N-terminal region of the peptide docks into the transmembrane helix bundle to induce receptor activation.

Table 1: Binding Affinities (pKi) of Adrenomedullin Peptides at Human CLR/RAMP Complexes

| Ligand | Receptor Complex | Cell Line | Radioligand | pKi (mean ± SEM) | Reference |

| Adrenomedullin (human) | CLR/RAMP2 (AM₁) | Spinal Cord Cells | [¹²⁵I]-AM | 10.1 ± 0.05 (Kd) | [2] |

| Adrenomedullin (human) | CLR/RAMP1 (CGRP) | Spinal Cord Cells | [¹²⁵I]-CGRP | 10.9 ± 0.06 (Kd) | [2] |

| AM(22-52) (human) | CLR/RAMP2 (AM₁) | COS-7 | [¹²⁵I]-AM | ~7.3 (pA₂) | |

| AM(22-52) (human) | CLR/RAMP3 (AM₂) | COS-7 | [¹²⁵I]-AM | ~6.8 (pA₂) |

Note: pKi is the negative logarithm of the inhibition constant (Ki). pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data from different sources may vary based on experimental conditions.

Table 2: Functional Potencies (pEC₅₀) of Adrenomedullin Peptides at Human CLR/RAMP Complexes (cAMP Accumulation)

| Ligand | Receptor Complex | Cell Line | pEC₅₀ (mean ± SEM) | Reference |

| Adrenomedullin (human) | CLR/RAMP2 (AM₁) | Spinal Cord Cells | 10.2 ± 0.2 | [2] |

| Adrenomedullin (human) | CLR/RAMP1 (CGRP) | Spinal Cord Cells | 8.9 ± 0.4 | [2] |

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).

Adrenomedullin Signaling Pathways

Upon agonist binding, the AM₁ and AM₂ receptors primarily couple to the Gαs heterotrimeric G protein. This initiates a canonical signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).

The key steps are:

-

Receptor Activation: Adrenomedullin binds to the CLR/RAMP2 or CLR/RAMP3 complex, inducing a conformational change.

-

G Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.

-

G Protein Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The Gαs-GTP complex binds to and activates adenylyl cyclase (AC).

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, causing them to dissociate from and activate the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, leading to the ultimate cellular response, such as vasodilation or inhibition of apoptosis.

Caption: Canonical Gαs-cAMP signaling pathway activated by Adrenomedullin.

Key Experimental Methodologies

Characterizing the interaction of ligands like AM(16-31) with the CLR/RAMP complexes requires robust biochemical and cellular assays. Below are detailed protocols for two fundamental experiments: the radioligand binding assay to determine binding affinity and the cAMP accumulation assay to measure functional activity.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., AM(16-31)) to compete with a radiolabeled ligand for binding to the receptor. The output is an IC₅₀ value, which can be converted to an inhibition constant (Ki).

A. Protocol for Membrane Preparation

-

Cell Culture: Culture cells (e.g., HEK293T) transiently or stably expressing the human CLR and a specific RAMP (e.g., RAMP2) to confluence.

-

Harvesting: Wash cells with ice-cold PBS, scrape, and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenization: Homogenize the lysate using a Dounce homogenizer or by passing it through a fine-gauge needle.

-

Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.

-

Final Preparation: Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), determine protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.

B. Protocol for Competitive Binding Assay

-

Plate Setup: In a 96-well plate, add binding buffer to all wells.

-

Compound Dilution: Prepare serial dilutions of the unlabeled test compound (e.g., AM(16-31)) and add them to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled full-length AM, e.g., 1 µM).

-

Radioligand Addition: Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-AM) to all wells. The concentration should ideally be at or below the Kd of the radioligand for the receptor.

-

Membrane Addition: Thaw the prepared cell membranes and add a consistent amount of protein (e.g., 10-20 µg) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 37°C.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding counts from all other wells to get specific binding. Plot specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

HTRF cAMP Accumulation Assay

This homogeneous assay quantifies intracellular cAMP levels to measure the functional response of cells to a test compound. It is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

A. Protocol for cAMP Assay

-

Cell Culture & Seeding: Culture cells expressing the receptor of interest (e.g., CHO-K1-CLR/RAMP2). The day before the assay, harvest the cells and seed them into a low-volume 384-well plate at a pre-optimized density.

-

Compound Preparation: Prepare serial dilutions of the test agonist (e.g., AM(16-31)) in stimulation buffer, which typically contains a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Cell Stimulation: Add the diluted compounds to the cells in the 384-well plate. Include wells for a positive control (e.g., full-length AM or Forskolin) and a negative control (buffer only).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Cell Lysis & Detection: Add the HTRF detection reagents directly to the wells. These reagents typically consist of a cell lysis buffer containing two key components:

-

An anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).

-

cAMP labeled with a FRET acceptor (e.g., d2).

-

-

Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the immunoassay to reach equilibrium.

-

Plate Reading: Read the plate on an HTRF-compatible microplate reader. The reader excites the donor (at ~320 nm) and measures emission from both the donor (at 620 nm) and the acceptor (at 665 nm).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission (665 nm / 620 nm). This ratio is inversely proportional to the amount of cAMP produced by the cells. Plot the ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

Conclusion and Future Directions

The interaction between Adrenomedullin and its receptors, defined by the specific CLR/RAMP pairing, is a critical component of cardiovascular homeostasis and a promising target for therapeutic development. While the pharmacology of full-length Adrenomedullin and its C-terminal antagonist fragment AM(22-52) are well-established, smaller fragments such as AM(16-31) remain poorly characterized. The available evidence suggests that AM(16-31) may not act as a conventional agonist at AM₁ or AM₂ receptors and could have distinct biological activities.

For researchers and drug developers, this represents a significant knowledge gap. Future studies should focus on systematically characterizing the binding and functional profiles of various AM fragments, including AM(16-31), at all three CLR/RAMP receptor complexes. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of how different regions of the Adrenomedullin peptide contribute to receptor interaction and activation will be invaluable for the rational design of novel, selective modulators of this important physiological system.

References

- 1. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Atypical Signaling of Adrenomedullin (16-31)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a potent vasodilatory peptide hormone with a wide range of physiological effects, primarily mediated through the activation of the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMP2 or RAMP3). This interaction typically initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). However, fragments of the full-length peptide can exhibit surprisingly different and even opposing biological activities. This guide focuses on the specific signaling characteristics of the Adrenomedullin fragment (16-31), hereafter referred to as AM (16-31). Contrary to what its origin might suggest, AM (16-31) does not initiate a canonical cAMP signaling cascade. Instead, emerging evidence points towards a distinct pharmacological profile characterized by pressor effects and interactions with related receptor systems. This document provides a comprehensive overview of the current understanding of AM (16-31) signaling, including its receptor interactions, downstream functional effects, and detailed experimental protocols for its study.

Receptor Binding and Interaction

The signaling initiated by a peptide is dictated by its binding affinity and efficacy at specific receptors. Full-length Adrenomedullin exhibits high affinity for the AM1 (CLR/RAMP2) and AM2 (CLR/RAMP3) receptors. In contrast, the binding characteristics of AM (16-31) are markedly different.

Adrenomedullin Receptors (AM1 and AM2)

Studies investigating the binding of AM (16-31) to canonical Adrenomedullin receptors have shown that this fragment is largely ineffective at displacing the full-length [125I]ADM(1-52) from its binding sites on human zona glomerulosa cells.[1] This suggests a significantly lower affinity of AM (16-31) for AM1 and AM2 receptors compared to the native peptide.

Calcitonin Gene-Related Peptide (CGRP) Receptor

Interestingly, AM (16-31) has been reported to possess appreciable affinity for the CGRP1 receptor, which is a complex of CLR and RAMP1.[2][3][4][5] While specific Ki or IC50 values for AM (16-31) at the CGRP1 receptor are not consistently reported in the literature, its interaction with this receptor is a key area of investigation. However, the functional consequence of this binding in terms of cAMP production remains to be fully elucidated.

Table 1: Summary of Adrenomedullin (16-31) Receptor Binding Characteristics

| Receptor | Ligand | Reported Affinity/Effect | Citation(s) |

| AM Receptors (AM1/AM2) | Adrenomedullin (16-31) | Ineffective at displacing [125I]ADM(1-52) | [1] |

| CGRP1 Receptor | Adrenomedullin (16-31) | Appreciable affinity | [2][3][4][5] |

Downstream Signaling and Functional Effects

The functional outcomes of AM (16-31) activity diverge significantly from those of full-length Adrenomedullin, most notably in its effect on blood pressure.

Absence of Direct cAMP Signaling Cascade Initiation

Consistent with its poor binding to AM receptors, AM (16-31) does not appear to directly stimulate adenylyl cyclase to produce cAMP. This is in stark contrast to full-length Adrenomedullin, which is a potent activator of the cAMP/PKA pathway.[2]

Pressor Effect and Catecholamine Release

The most striking functional characteristic of AM (16-31) is its pressor activity observed in rats. Intravenous administration of AM (16-31) leads to a dose-dependent increase in systemic arterial pressure.[6][7] This effect is opposite to the potent hypotensive activity of full-length Adrenomedullin.

The mechanism underlying this pressor response is believed to be the release of catecholamines. Studies have shown that the pressor effect of AM (16-31) in rats is significantly attenuated by the administration of phentolamine (B1677648) (an α-adrenergic antagonist) or reserpine (B192253) (a depletor of catecholamine stores).[6] This suggests that AM (16-31) acts to release catecholamines, such as norepinephrine, which then act on α-adrenergic receptors in the vasculature to cause vasoconstriction and an increase in blood pressure.

Table 2: In Vivo Pressor Response to Adrenomedullin (16-31) in Rats

| Dose (nmol/kg i.v.) | Increase in Mean Arterial Pressure (mmHg) | Citation(s) |

| 10 | ~10 | [6] |

| 30 | ~20 | [6] |

| 100 | ~35 | [6] |

| 300 | ~50 | [6] |

Note: Values are approximated from graphical data presented in the cited literature.

Signaling Pathway Diagrams

To visually represent the distinct signaling pathways of full-length Adrenomedullin and the proposed mechanism of action for AM (16-31), the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Adrenomedullin (16-31) signaling.

Radioligand Competition Binding Assay for CGRP Receptors

This protocol is adapted for determining the binding affinity of unlabeled ligands, such as AM (16-31), to CGRP receptors expressed in a cell line.[8][9]

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human CGRP receptor (CLR + RAMP1).

-

Radioligand: [125I]-hCGRP.

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.5% BSA, 0.05% Tween.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4.

-

Unlabeled Ligands: Adrenomedullin (16-31) and a known CGRP receptor antagonist (for determining non-specific binding).

-

96-well Plates: Unifilter-96 GF/C plates.

-

Scintillation Cocktail: MicroScint™-O.

-

Plate Reader: TopCount® or similar scintillation counter.

Procedure:

-

Membrane Preparation: Dilute the cell membranes in ice-cold Assay Buffer to a final concentration that yields approximately 5 µg of protein per well in a 150 µL volume.

-

Ligand Preparation: Prepare serial dilutions of the unlabeled Adrenomedullin (16-31) in Assay Buffer. Also, prepare a high concentration of a known CGRP antagonist (e.g., 1 µM CGRP(8-37)) for determining non-specific binding.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 150 µL of diluted membranes + 50 µL of Assay Buffer.

-

Non-specific Binding: 150 µL of diluted membranes + 50 µL of high-concentration CGRP antagonist.

-